molecular formula C24H21NO4S B2746682 (2Z)-3-(benzenesulfonyl)-N-(2,5-dimethylphenyl)-8-methoxy-2H-chromen-2-imine CAS No. 1321961-98-1

(2Z)-3-(benzenesulfonyl)-N-(2,5-dimethylphenyl)-8-methoxy-2H-chromen-2-imine

Cat. No.: B2746682
CAS No.: 1321961-98-1
M. Wt: 419.5
InChI Key: JVJFMHJBSIRRBS-IZHYLOQSSA-N
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Description

(2Z)-3-(benzenesulfonyl)-N-(2,5-dimethylphenyl)-8-methoxy-2H-chromen-2-imine is a complex organic compound that belongs to the class of chromen-2-imines This compound is characterized by the presence of a benzenesulfonyl group, a dimethylphenyl group, and a methoxy group attached to the chromen-2-imine core

Scientific Research Applications

(2Z)-3-(benzenesulfonyl)-N-(2,5-dimethylphenyl)-8-methoxy-2H-chromen-2-imine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-(benzenesulfonyl)-N-(2,5-dimethylphenyl)-8-methoxy-2H-chromen-2-imine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromen-2-imine Core: The chromen-2-imine core can be synthesized through a cyclization reaction involving appropriate starting materials such as salicylaldehyde derivatives and amines under acidic or basic conditions.

    Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced via sulfonylation reactions using reagents like benzenesulfonyl chloride in the presence of a base such as pyridine.

    Attachment of the Dimethylphenyl Group: The dimethylphenyl group can be attached through a Friedel-Crafts alkylation reaction using 2,5-dimethylbenzene and a suitable catalyst like aluminum chloride.

    Methoxylation: The methoxy group can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-(benzenesulfonyl)-N-(2,5-dimethylphenyl)-8-methoxy-2H-chromen-2-imine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the sulfonyl group to a sulfinyl or thiol group.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where nucleophiles like halides or amines can replace the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halide substitution.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfinyl or thiol derivatives.

    Substitution: Halogenated or aminated derivatives.

Mechanism of Action

The mechanism of action of (2Z)-3-(benzenesulfonyl)-N-(2,5-dimethylphenyl)-8-methoxy-2H-chromen-2-imine involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, or other biomolecules, leading to modulation of their activity. For example, it may inhibit certain enzymes by binding to their active sites or alter receptor signaling pathways by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

    3-(benzenesulfonyl)-N-(2,5-dimethylphenyl)-chromen-2-imine: Lacks the methoxy group.

    3-(benzenesulfonyl)-N-(2,5-dimethylphenyl)-8-hydroxychromen-2-imine: Contains a hydroxy group instead of a methoxy group.

    3-(benzenesulfonyl)-N-(2,5-dimethylphenyl)-8-ethoxychromen-2-imine: Contains an ethoxy group instead of a methoxy group.

Uniqueness

The presence of the methoxy group in (2Z)-3-(benzenesulfonyl)-N-(2,5-dimethylphenyl)-8-methoxy-2H-chromen-2-imine imparts unique chemical and biological properties compared to its analogs. The methoxy group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from similar compounds.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-(2,5-dimethylphenyl)-8-methoxychromen-2-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO4S/c1-16-12-13-17(2)20(14-16)25-24-22(30(26,27)19-9-5-4-6-10-19)15-18-8-7-11-21(28-3)23(18)29-24/h4-15H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVJFMHJBSIRRBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N=C2C(=CC3=C(O2)C(=CC=C3)OC)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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